molecular formula C9H12Cl2N4 B2609576 (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2377034-36-9

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Cat. No.: B2609576
CAS No.: 2377034-36-9
M. Wt: 247.12
InChI Key: KEOFMJMYJLSNBV-UHFFFAOYSA-N
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Description

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C9H10N4.2ClH. It is a heterocyclic compound that contains both pyrazole and pyridine rings, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and receptor interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry .

Medicine

Its derivatives are being investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and catalysts. Its versatility and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-Pyrazol-1-yl)pyridin-2-yl)methanamine: Similar in structure but without the dihydrochloride salt form.

    (3-(1H-Pyrazol-1-yl)pyridin-2-yl)methanol: Contains a hydroxyl group instead of an amine group.

    (3-(1H-Pyrazol-1-yl)pyridin-2-yl)acetonitrile: Contains a nitrile group instead of an amine group.

Uniqueness

(3-Pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride is unique due to its combination of pyrazole and pyridine rings, which provide a versatile scaffold for various chemical modifications. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

(3-pyrazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13;;/h1-6H,7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFMJMYJLSNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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